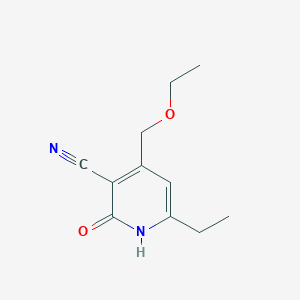![molecular formula C28H30N2O4 B289879 Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B289879.png)
Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DAPD, is a pyridine-based compound that has been synthesized for its potential use as an antiviral agent. DAPD has been studied for its ability to inhibit the replication of various viruses, including HIV and hepatitis B and C. In
作用机制
Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate works by inhibiting the viral reverse transcriptase enzyme, which is necessary for viral replication. Reverse transcriptase is an enzyme that converts the viral RNA genome into DNA, which can then be integrated into the host cell's genome. Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate works by binding to the active site of the reverse transcriptase enzyme, preventing it from functioning properly.
Biochemical and Physiological Effects
Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have a low toxicity profile in vitro and in vivo. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed. Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have a long half-life, which makes it a promising candidate for use in antiviral therapy.
实验室实验的优点和局限性
Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for use in lab experiments. It has a long half-life, which makes it easy to study over an extended period of time. It has also been shown to have a low toxicity profile, which makes it safe for use in animal studies. However, one limitation of Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is that it is a relatively new compound, and more research is needed to fully understand its properties and potential uses.
未来方向
There are several future directions for research on Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of research is the development of more efficient synthesis methods for Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. Another area of research is the study of Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate's potential use as a cancer treatment. Additionally, more research is needed to fully understand Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate's mechanism of action and its potential uses as an antiviral agent. Overall, Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate shows promise as a potential therapeutic agent for a variety of conditions, and further research is needed to fully explore its potential.
合成方法
The synthesis of Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves the reaction of 4-cyanopyridine with diethyl malonate in the presence of sodium ethoxide to form 4-(diethoxymethyl)-2-methylpyridine-3,5-dicarboxylic acid. The resulting compound is then reacted with acrylonitrile to form 4-(diethoxymethyl)-2-methyl-3,5-dicyano-6-ethoxycarbonylpyridine. The final step involves the reaction of this compound with acridine to form Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate.
科学研究应用
Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its potential use as an antiviral agent. It has been shown to inhibit the replication of various viruses, including HIV and hepatitis B and C. Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate works by inhibiting the viral reverse transcriptase enzyme, which is necessary for viral replication. In addition to its antiviral properties, Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been studied for its potential use as a cancer treatment.
属性
分子式 |
C28H30N2O4 |
|---|---|
分子量 |
458.5 g/mol |
IUPAC 名称 |
diethyl 4-(2-acridin-9-ylethyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H30N2O4/c1-5-33-27(31)25-17(3)29-18(4)26(28(32)34-6-2)22(25)16-15-19-20-11-7-9-13-23(20)30-24-14-10-8-12-21(19)24/h7-14,22,29H,5-6,15-16H2,1-4H3 |
InChI 键 |
BBINWDOAYVTYBQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1CCC2=C3C=CC=CC3=NC4=CC=CC=C42)C(=O)OCC)C)C |
规范 SMILES |
CCOC(=O)C1=C(NC(=C(C1CCC2=C3C=CC=CC3=NC4=CC=CC=C42)C(=O)OCC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



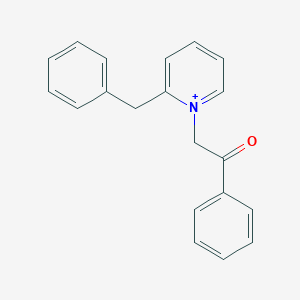
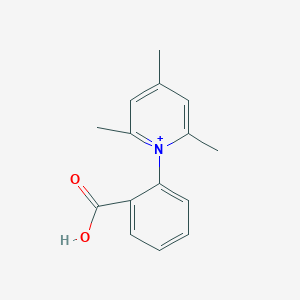

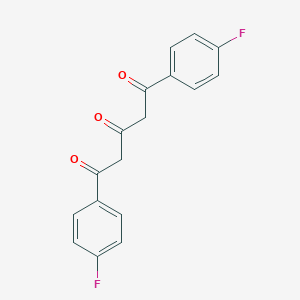
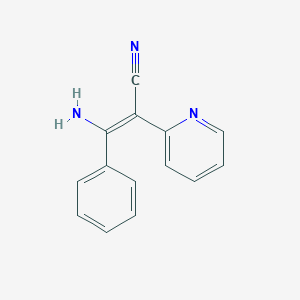
![2-[Phenyl(2-pyridinyl)methyl]pyridine](/img/structure/B289803.png)
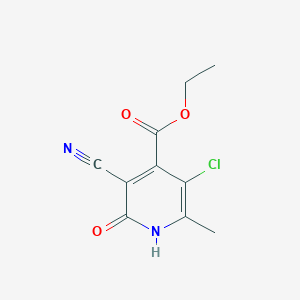
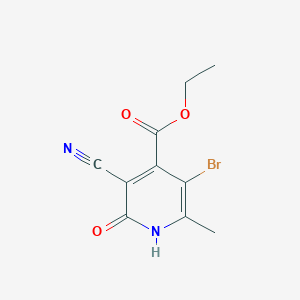
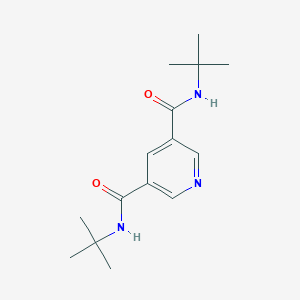
![Spiro(1-azatricyclo[3.3.1.1~3,7~]decane-6,2'-[1,3]-dithiolane)-2-ol](/img/structure/B289809.png)
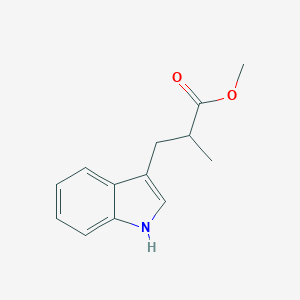
![1-[5-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-3-yl]ethanone](/img/structure/B289811.png)
